molecular formula C11H14FNO3 B3027114 1-Fluoro-2-(neopentyloxy)-3-nitrobenzene CAS No. 1233952-86-7

1-Fluoro-2-(neopentyloxy)-3-nitrobenzene

Cat. No.: B3027114
CAS No.: 1233952-86-7
M. Wt: 227.23
InChI Key: YBIHLNHGCHEZNF-UHFFFAOYSA-N
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Description

1-Fluoro-2-(neopentyloxy)-3-nitrobenzene is an organic compound characterized by the presence of a fluoro group, a neopentyloxy group, and a nitro group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(neopentyloxy)-3-nitrobenzene typically involves the reaction of 1-fluoro-2-nitrobenzene with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(neopentyloxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The neopentyloxy group can undergo oxidation to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-fluoro-2-(neopentyloxy)-3-aminobenzene.

    Oxidation: Formation of carbonyl-containing compounds.

Scientific Research Applications

1-Fluoro-2-(neopentyloxy)-3-nitrobenzene has diverse applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: Employed in the development of advanced materials with specific properties.

    Biological Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(neopentyloxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes or proteins, leading to specific biological effects .

Comparison with Similar Compounds

    1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing and enzyme inhibition studies.

    1-Fluoro-2-nitrobenzene: A simpler analog with fewer functional groups, used in various synthetic applications.

Uniqueness: 1-Fluoro-2-(neopentyloxy)-3-nitrobenzene is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties. This makes it valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-(2,2-dimethylpropoxy)-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)7-16-10-8(12)5-4-6-9(10)13(14)15/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIHLNHGCHEZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244725
Record name 2-(2,2-Dimethylpropoxy)-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-86-7
Record name 2-(2,2-Dimethylpropoxy)-1-fluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dimethylpropoxy)-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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